2-Amino-6-chloro-9H-purine-9-acetic acid

Beschreibung

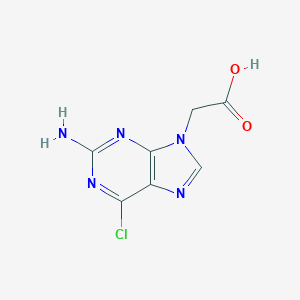

Chemical Structure and Properties 2-Amino-6-chloro-9H-purine-9-acetic acid (CAS RN: 130538-97-5) is a purine derivative with a molecular formula of C₇H₆ClN₅O₂ (molecular weight: 235.61 g/mol) . Its structure features:

- A purine core with an amino group at position 2 and a chlorine atom at position 6.

- An acetic acid moiety substituted at the N9 position, enhancing hydrophilicity compared to alkyl or aryl substituents.

Synthesis The compound is synthesized via alkylation of 2-amino-6-chloropurine with haloacetic acid derivatives. demonstrates analogous methods, such as the reaction of 2-amino-6-chloropurine with allyl bromide (50% yield) or propargyl bromide (49% yield), highlighting the versatility of N9 functionalization .

Eigenschaften

IUPAC Name |

2-(2-amino-6-chloropurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O2/c8-5-4-6(12-7(9)11-5)13(2-10-4)1-3(14)15/h2H,1H2,(H,14,15)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZBBTTUKFVUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(=O)O)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400628 | |

| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149376-70-5 | |

| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Phosphorus Oxychloride (POCl₃)-DMF Method

A widely documented method involves reacting guanine with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF). This generates 2-dimethylaminomethenimino-6-chloropurine as an intermediate. Subsequent hydrolysis under controlled pH (3–5) yields 2-formamido-6-chloropurine, which is further deprotected using alkaline conditions to obtain the target compound.

Key Reaction Parameters:

-

Solvent: 1,2-Dichloroethane or acetonitrile.

-

Temperature: 20–30°C for chlorination; 70–75°C for hydrolysis.

-

Catalyst: None required, but DMF acts as a nucleophilic catalyst.

This method is cost-effective but requires precise pH control to avoid by-products such as 6-hydroxypurine derivatives.

Phase-Transfer Catalysis with TEMAC

The European patent EP0569421B1 details a method using guanine or 2,9-diacylated guanine with phosphorus oxychloride in acetonitrile, catalyzed by tetraethylammonium chloride (TEMAC). The phase-transfer catalyst enhances chlorination efficiency at the 6-position, followed by hydrolysis to remove the 9-acyl group.

Key Advantages:

-

Higher Selectivity: TEMAC minimizes side reactions at N-7 or N-3 positions.

-

Yield: 90–95% for 2-amino-6-chloropurine, with subsequent acetic acid functionalization achieving >80% purity.

Synthesis from tert-Butyl Esters via Acid Hydrolysis

Trifluoroacetic Acid (TFA)-Mediated Deprotection

A high-yield route starts with tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate. Treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl ester, directly yielding 2-amino-6-chloro-9H-purine-9-acetic acid.

Reaction Conditions:

-

Solvent: Dichloromethane or neat TFA.

-

Time: 2–4 hours at room temperature.

This method avoids alkaline conditions, preserving acid-sensitive functional groups.

Benzyl Ester Intermediate Route

GlpBio’s protocol uses this compound benzyl ester (CAS 169287-67-6) as a precursor. Hydrogenolysis with palladium on carbon removes the benzyl group, yielding the target compound.

Optimization Challenges:

-

Catalyst Loading: 5–10% Pd/C ensures complete deprotection.

-

Solvent System: Ethanol/water mixtures prevent solubility issues.

Comparative Analysis of Preparation Methods

Optimization Strategies and Industrial Scalability

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-chloro-9H-purine-9-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted purine derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxo and amino derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Applications

1. Antimycobacterial Activity:

Research indicates that derivatives of 2-amino-6-chloro-9H-purine-9-acetic acid exhibit significant activity against Mycobacterium tuberculosis. A study synthesized several analogs from this compound and tested their efficacy against different strains of M. tuberculosis, revealing promising results. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against the H37Rv strain, indicating their potential as antitubercular agents .

2. Pain Relief Properties:

The compound has demonstrated antinociceptive properties, suggesting its potential use in pain management therapies. Its interactions with pain pathways highlight its relevance in developing analgesic medications .

3. Dopamine Receptor Affinity:

this compound shows affinity for the D2 dopamine receptor, making it a candidate for studies involving dopamine-related disorders such as Parkinson’s disease and schizophrenia. Its use as a tracer in neuroscience research may provide insights into dopamine signaling pathways .

Synthesis of Derivatives

1. Building Block for Purine Intermediates:

This compound serves as a key starting material in the synthesis of various purine derivatives, including:

- 6-decyloxy substituted purines

- 6-decylthio substituted purines

- 2,6-diaminopurine monomers

These derivatives are essential for developing new pharmaceuticals and understanding purine metabolism .

2. Formation of Dimers:

The ability of this compound to form dimers with other compounds such as indole-3-acetic acid and ascorbic acid opens avenues for drug delivery systems and enhanced therapeutic efficacy .

Biological Studies

1. Structure-Activity Relationship (SAR) Studies:

The compound is extensively used in SAR studies to understand the biological activity of purine analogs. By modifying the structure of this compound, researchers can evaluate how changes affect biological activity, particularly against bacterial strains and cancer cells .

2. Cytotoxicity Assessments:

In vitro studies have assessed the cytotoxic effects of synthesized analogs on various cell lines, providing critical data on safety profiles and therapeutic windows for potential drug candidates derived from this compound .

Wirkmechanismus

The mechanism of action of 2-Amino-6-chloro-9H-purine-9-acetic acid involves its interaction with nucleic acids and enzymes. The compound can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. It can also inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the N9 Position

Key Observations :

Functional Group Modifications at C6

Key Observations :

- Chlorine vs. Amino Groups: The C6-Cl in the target compound may improve metabolic stability compared to amino-substituted analogs (e.g., 6-Amino-9H-purine-9-propanoic acid) .

- Ribofuranosyl vs. Acetic Acid: Ribose derivatives (e.g., 6-chloro-9-ribofuranosylpurine) are critical in nucleoside-based therapies, whereas acetic acid derivatives are more suited for carboxylate-mediated interactions .

Biologische Aktivität

2-Amino-6-chloro-9H-purine-9-acetic acid, a purine derivative with the molecular formula C7H6ClN5O2, has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and cellular metabolism modulation. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies that highlight its significance in biological research.

The compound is characterized by:

- Molecular Weight : 227.61 g/mol

- Structure : It features a purine ring with an amino group at the 2-position, a chlorine atom at the 6-position, and an acetic acid moiety at the 9-position .

The biological activity of this compound primarily revolves around its interaction with enzymes involved in purine metabolism. It can act as both a substrate and an inhibitor for various enzymes, impacting nucleotide synthesis and degradation pathways. Notably, it has been shown to inhibit enzymes such as adenosine deaminase and xanthine oxidase, which play critical roles in purine metabolism .

Enzyme Interactions

The compound's structural similarity to natural purines allows it to participate in several biochemical reactions:

- Inhibition of Enzymes : It binds to active sites of enzymes, disrupting their normal function and leading to decreased production of purine nucleotides essential for DNA and RNA synthesis.

- Cell Signaling Modulation : It may influence cellular signaling pathways by modulating kinase and phosphatase activities, thereby affecting gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can:

- Influence cell cycle regulation.

- Induce apoptosis in certain cell types.

- Alter gene expression profiles associated with stress responses and metabolic regulation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Properties : Research suggests that derivatives of this compound may exhibit antiviral activity by interfering with viral replication pathways. This is particularly relevant in the context of developing therapeutic agents against viral infections.

- Antimicrobial Activity : The compound has demonstrated moderate antibacterial effects against various strains, including E. coli and Staphylococcus aureus. In vitro studies reported minimum inhibitory concentration (MIC) values indicating its potential use as an antimicrobial agent .

- Cytotoxicity Studies : In cancer research, derivatives of this compound have shown cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. IC50 values from various studies indicate significant antiproliferative activity against prostate cancer cells (PC3) and breast cancer cells (MCF7) .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-6-chloro-9H-purine-9-acetic acid?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of purine bases can be synthesized via condensation of chloropurine intermediates with acetic acid derivatives under controlled pH and temperature (e.g., 40–60°C). Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) are often used to enhance reaction efficiency. Key steps include protecting the amino group during synthesis to avoid side reactions, followed by deprotection using trifluoroacetic acid (TFA) .

Basic: How can researchers ensure purity during isolation of this compound?

Methodological Answer:

Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization using solvents like methanol/water. Validate purity via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm. Spectroscopic techniques such as -NMR and ESI-MS (Electrospray Ionization Mass Spectrometry) should confirm molecular weight and absence of impurities. For example, ESI-MS data showing a [M+H] peak at m/z 517 aligns with theoretical calculations .

Basic: What spectroscopic methods are critical for structural characterization?

Methodological Answer:

- -NMR : Assign peaks for aromatic protons (δ ~8.2 ppm for purine) and acetic acid side-chain protons (δ ~2.1 ppm for CH).

- -NMR : Confirm carbonyl groups (δ ~170 ppm for the acetic acid moiety) and purine carbons (δ ~150–160 ppm).

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous purine derivatives .

Advanced: How can researchers investigate the compound’s antiviral mechanisms?

Methodological Answer:

Design bioassays using viral replication models (e.g., HIV-1 in MT-4 cells). Compare IC values against control nucleosides. Pair with molecular docking simulations to predict binding affinity to viral enzymes (e.g., reverse transcriptase). Validate hypotheses via site-directed mutagenesis of target proteins to identify critical interaction sites .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). Analyze batch-to-batch variability in compound synthesis (e.g., via LC-MS purity checks). Apply statistical tools like ANOVA to identify confounding variables (e.g., solvent effects, cell line specificity). Reference standardized protocols from CRDC subclass RDF2050112 for reactor design consistency .

Advanced: What computational strategies optimize reaction pathways for derivatives?

Methodological Answer:

Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Pair with cheminformatics tools to screen substituent effects on reactivity. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., solvent polarity, temperature) before lab validation .

Advanced: How to enhance yield in large-scale synthesis?

Methodological Answer:

Implement Design of Experiments (DoE) to optimize parameters like reaction time, stoichiometry, and catalyst loading. Use continuous-flow reactors for better heat/mass transfer. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy. Feedback loops integrating experimental data into computational models (e.g., Aspen Plus) further refine processes .

Advanced: What data management practices ensure reproducibility?

Methodological Answer:

Adopt electronic lab notebooks (ELNs) with version control for protocol tracking. Use encrypted databases (AES-256) to store raw spectral data and reaction conditions. Apply machine learning to identify outliers in datasets (e.g., anomalous NMR shifts). Reference CRDC subclass RDF2050108 for process control standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.